2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide
Description
2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring in the structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2-[2-[[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-22-10(2)15-17-14(21-18-15)9-20-12-7-5-4-6-11(12)8-13(16)19/h4-7,10H,3,8-9H2,1-2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYHVALROCQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)COC2=CC=CC=C2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the ethylsulfanyl group: This step involves the alkylation of the oxadiazole ring with an ethylsulfanyl group using an alkyl halide in the presence of a base.
Attachment of the phenylacetamide moiety: The final step involves the coupling of the oxadiazole derivative with a phenylacetamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group may enhance the compound’s binding affinity to its target, while the phenylacetamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[[3-(1-Methylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide
- 2-[2-[[3-(1-Propylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide
Uniqueness
2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
